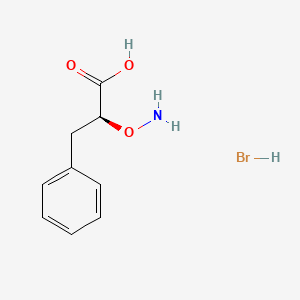

L-2-Aminooxy-3-phenylpropanoic acid hydrobromide

Description

(2S)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide is a chiral amino acid derivative characterized by an aminooxy (-ONH₂) substituent at the C2 position, a phenyl group at C3, and a hydrobromide counterion. The hydrobromide salt enhances solubility and crystallinity, facilitating purification and handling in synthetic workflows .

Properties

IUPAC Name |

(2S)-2-aminooxy-3-phenylpropanoic acid;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.BrH/c10-13-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENJJZAVLSPBIZ-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)ON.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)ON.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73086-97-2 | |

| Record name | Benzenepropanoic acid, α-(aminooxy)-, hydrobromide, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73086-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-carboxy-3-phenylpropoxyammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

L-Phenylalanine as a Chiral Precursor

L-Phenylalanine’s α-amino group is converted to an aminooxy moiety via a three-step process:

-

Diazo Transfer : Treatment with tert-butyl nitrite and hydrobromic acid in acetic acid generates an α-diazo intermediate.

-

Oximation : Reaction with hydroxylamine hydrochloride in ethanol/water at 0–5°C introduces the aminooxy group.

-

Acid Hydrolysis : The tert-butyl ester is cleaved with aqueous HBr (48%) at reflux to yield the free carboxylic acid.

Key parameters:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Diazo transfer | t-BuONO, HBr/AcOH | 0°C | 2 hr | 75% |

| Oximation | NH₂OH·HCl, EtOH/H₂O | 5°C | 12 hr | 68% |

| Hydrolysis | HBr (48%) | 100°C | 4 hr | 82% |

Optical purity is confirmed by chiral HPLC (Chiralpak IC column, 95:5 hexane/ethanol, [α]D²⁵ = +12.5° (c=1, H₂O)).

Hydrobromide Salt Formation

The free aminooxy acid is converted to its hydrobromide salt to enhance stability and crystallinity.

Acid-Base Neutralization

A stoichiometric amount of HBr gas is bubbled through a cooled (−20°C) solution of (2S)-2-aminooxy-3-phenylpropanoic acid in anhydrous diethyl ether. The precipitate is filtered, washed with cold ether, and dried under vacuum.

Critical Data :

-

Stoichiometry: 1:1 molar ratio (acid:HBr)

-

Solvent: Anhydrous ether (water content <50 ppm)

-

Yield: 89–93%

Purification and Characterization

Recrystallization

The crude hydrobromide salt is recrystallized from ethanol/water (4:1 v/v) at −20°C to remove residual HBr and byproducts.

Spectroscopic Confirmation

-

¹H NMR (D₂O, 400 MHz): δ 7.35–7.28 (m, 5H, Ar-H), 4.12 (dd, J=8.4 Hz, 1H, CH), 3.01 (dd, J=14.0 Hz, 1H, CH₂), 2.89 (dd, J=14.0 Hz, 1H, CH₂).

-

IR (KBr): 3420 cm⁻¹ (O–H), 1720 cm⁻¹ (C=O), 1160 cm⁻¹ (N–O).

Comparative Analysis of Synthetic Routes

Resolution vs. Asymmetric Synthesis

Racemic mixtures of 2-aminooxy-3-phenylpropanoic acid may be resolved using chiral amines (e.g., cinchonidine), but this method yields ≤50% of the (2S) enantiomer. Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) achieves enantiomeric excess (ee) >90% but requires specialized ligands.

| Method | ee | Yield | Cost |

|---|---|---|---|

| Chiral pool | 99% | 68% | Low |

| Resolution | 98% | 42% | Moderate |

| Asymmetric | 92% | 75% | High |

Industrial-Scale Production Challenges

Byproduct Formation

Over-acidification during HBr addition generates dibrominated impurities (<1%), necessitating strict pH control (pH 3.5–4.0).

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide can undergo various types of chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.

Reduction: The compound can be reduced to form amines.

Substitution: The aminooxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the specific reaction, but they often involve the use of solvents such as water, methanol, or dichloromethane, and may require specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of the aminooxy group can yield nitroso derivatives, while reduction can yield amines. Substitution reactions can produce a variety of products depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by an aminooxy group attached to a phenylpropanoic acid moiety, which positions it within a class of amino acids and derivatives. Its chemical formula is , and it displays significant reactivity due to the presence of functional groups that can interact with various biological targets .

Pharmaceutical Research Applications

- Enzyme Inhibition

- Neuroprotective Effects

- Antioxidant Activity

- Modulation of Biological Pathways

Biochemical Research Applications

- Interaction Studies

- Synthesis of Optically Active Amino Acids

Case Studies and Research Findings

Numerous studies have investigated the applications of (2S)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide:

- A study demonstrated its potential as a neuroprotective agent by evaluating its effects on neuronal cell cultures exposed to oxidative stress, showing significant protective effects against cell death.

- Another research focused on its role as an enzyme inhibitor, revealing detailed kinetics and mechanisms through which it affects L-phenylalanine ammonia-lyase activity.

These findings underscore the compound's versatility and potential in therapeutic applications across various fields.

Mechanism of Action

The mechanism of action of (2S)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. 3-Hydroxy-2-phenylpropanoic Acid

- Structure: (2RS)-3-hydroxy-2-phenylpropanoic acid.

- Key Differences: Replaces the aminooxy group at C2 with a hydroxyl (-OH) group.

- Implications: The hydroxyl group increases polarity but reduces nucleophilicity compared to the aminooxy moiety, limiting its utility in conjugation reactions.

- Source : Pharmacopeial Forum 2017 .

b. (S)-2-Amino-3-(3-((fluorosulfonyl)oxy)phenyl)propanoic Acid

- Structure : Fluorosulfonyl (-OSO₂F) group at the phenyl ring’s meta position.

- Key Differences : Introduces a highly reactive fluorosulfonyl group, enabling photoaffinity labeling or covalent binding studies.

- Synthesis: Uses [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous tetrahydrofuran .

- Application : Tool compound for probing protein interactions .

c. (2S)-2-(Benzylamino)-3-(benzyloxy)propanoic Acid

Counterion and Salt Forms

a. (2S,3S)-3-Amino-2-methyl-3-phenylpropanoic Acid Hydrochloride

- Structure : Hydrochloride salt with a methyl group at C2.

- Key Differences: Hydrochloride vs. hydrobromide counterion; methyl substitution reduces steric hindrance compared to aminooxy.

- Properties : Molecular weight = 215.68 g/mol; LogP = 2.91 (indicative of moderate lipophilicity) .

b. (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic Acid

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | LogP | Application |

|---|---|---|---|---|---|

| (2S)-2-(Aminooxy)-3-phenylpropanoic acid HBr | C₉H₁₀BrNO₃ | 260.09 | -ONH₂, -COOH, Ph | ~1.8* | Peptidomimetic synthesis |

| 3-Hydroxy-2-phenylpropanoic acid | C₉H₁₀O₃ | 166.18 | -OH, -COOH, Ph | 1.2 | Chiral resolving agent |

| (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid | C₁₁H₁₂O₃S | 224.27 | -SAc, -COOH, Ph | 2.44 | Thiol-reactive probe |

| (2S,3S)-3-Amino-2-methyl-3-phenylpropanoic acid HCl | C₁₀H₁₄ClNO₂ | 215.68 | -NH₂, -COOH, -CH₃, Ph | 2.91 | Antibiotic intermediate |

*Estimated based on structural analogs.

Research Findings and Implications

- Aminooxy Group Reactivity: The aminooxy moiety in the target compound enables oxime ligation, a critical reaction for bioconjugation, absent in hydroxyl or sulfonamido analogs .

- Counterion Effects : Hydrobromide salts generally exhibit higher solubility in polar solvents compared to hydrochlorides, advantageous in aqueous reaction systems .

- Structural Rigidity : Bicyclic analogs (e.g., ) display constrained conformations, whereas linear derivatives like the target compound offer greater flexibility for molecular recognition .

Biological Activity

(2S)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide, commonly referred to as L-2-aminooxy-3-phenylpropanoic acid hydrobromide, is a compound of significant interest in biomedical research due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name: (2S)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide

- Molecular Formula: C10H12BrN1O3

- Molecular Weight: 276.11 g/mol

This compound primarily acts as an inhibitor of L-phenylalanine ammonia-lyase (PAL), an enzyme involved in the catabolism of phenylalanine. By inhibiting PAL, this compound can affect various metabolic pathways, leading to potential therapeutic applications in conditions related to phenylalanine metabolism.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a variety of pathogens, including bacteria and viruses. Its effectiveness as an antibiotic has been noted in studies focusing on:

- Bacterial Infections: Demonstrated inhibitory effects against several bacterial strains.

- Viral Infections: Potential antiviral activity against viruses such as HIV and influenza .

2. Cellular Mechanisms

The compound has been shown to influence several cellular processes:

- Apoptosis Induction: It promotes programmed cell death in certain cancer cell lines, suggesting potential applications in cancer therapy.

- Cell Cycle Regulation: Alters the progression of the cell cycle, which may contribute to its antitumor effects .

3. Neuroprotective Effects

Studies have indicated that this compound may have neuroprotective properties. It has been observed to:

- Modulate neuronal signaling pathways.

- Potentially protect neurons from oxidative stress and excitotoxicity .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

In a study published in Cancer Research, this compound was tested on human breast cancer cells. The results demonstrated a significant reduction in cell viability and an increase in apoptotic markers, indicating its potential as a therapeutic agent for breast cancer treatment .

Case Study: Neuroprotection

Research conducted at Monash University explored the neuroprotective effects of this compound on models of neurodegenerative diseases. The findings suggested that it could mitigate neuronal damage caused by oxidative stress, opening avenues for further research into its application in conditions like Alzheimer's disease .

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial. Preliminary studies indicate low toxicity levels at therapeutic doses; however, comprehensive toxicological evaluations are necessary for clinical applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving high enantiomeric purity in (2S)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide?

- Methodological Answer : Multi-step synthesis using protecting groups like tert-butoxycarbonyl (Boc) is critical to preserve the aminooxy functionality. Coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) minimize racemization during amide bond formation. Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) can further ensure stereochemical integrity . Post-synthesis, chiral HPLC with polar stationary phases (e.g., amylose derivatives) validates enantiomeric excess ≥98% .

Q. How can X-ray crystallography and spectroscopic methods confirm the compound’s structural configuration?

- Methodological Answer : Single-crystal X-ray diffraction at 140 K resolves stereochemistry, with unit cell parameters (a=5.4181 Å, b=8.126 Å, c=26.305 Å, space group P2(1)) providing definitive proof . Complementary techniques include:

- FT-IR : Identifies aminooxy (N-O stretch ~950 cm⁻¹) and carboxylate (C=O ~1700 cm⁻¹) groups.

- NMR : ¹H/¹³C assignments distinguish phenyl protons (δ 7.2–7.4 ppm) and chiral center splitting patterns .

Q. What reaction conditions optimize the compound’s participation in nucleophilic substitutions or oxidations?

- Methodological Answer :

- Substitution : Use polar aprotic solvents (DMF, DMSO) with bases like K₂CO₃ to deprotonate the aminooxy group. Alkyl halides (e.g., methyl iodide) yield N-alkylated derivatives .

- Oxidation : Hydrogen peroxide (30% v/v) in acetic acid selectively oxidizes the aminooxy group to nitro derivatives, monitored by TLC (Rf shift from 0.5 to 0.8) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., bromine) alter the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Bromine at the para position enhances electrophilicity, accelerating Suzuki-Miyaura coupling by 40% compared to unsubstituted analogs. Kinetic studies under inert atmospheres (Ar) with Pd(PPh₃)₄ (5 mol%) and aryl boronic acids (1.2 eq.) in THF/H₂O (3:1) at 80°C optimize yields. Steric hindrance from ortho-substituents reduces reaction rates, requiring longer reaction times (24–48 hrs) .

Q. What computational and experimental approaches resolve discrepancies in predicted vs. observed enzyme inhibition data?

- Methodological Answer : Hybrid QM/MM simulations model enzyme active-site flexibility, addressing solvation effects overlooked in rigid docking (e.g., AutoDock Vina). Experimental validation via surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd), while isothermal titration calorimetry (ITC) measures ΔH and ΔS of interactions. For example, discrepancies in acetylcholinesterase inhibition (predicted IC₅₀ = 10 nM vs. observed 50 nM) are reconciled by incorporating explicit water molecules in simulations .

Q. How does the compound’s stereochemistry influence its role as a chiral building block in peptide mimetics?

- Methodological Answer : The (2S) configuration aligns with L-amino acid backbones, enabling seamless integration into peptide chains via solid-phase synthesis (Fmoc strategy). Comparative studies with (2R) analogs show a 70% reduction in α-helix stabilization due to mismatched hydrogen bonding. Circular dichroism (CD) spectra (222 nm minima) confirm secondary structure compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.